molecular formula C13H18O2 B13773341 alpha,alpha,4-Trimethylphenethyl acetate CAS No. 71617-15-7

alpha,alpha,4-Trimethylphenethyl acetate

Cat. No.: B13773341
CAS No.: 71617-15-7
M. Wt: 206.28 g/mol
InChI Key: ZZRMFTYRQORIEE-UHFFFAOYSA-N
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Description

Alpha,alpha,4-Trimethylphenethyl acetate is an organic compound with the molecular formula C12H16O2. It is a colorless liquid that is used in various industrial and research applications. This compound is known for its pleasant floral odor, making it a valuable ingredient in the fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha,alpha,4-Trimethylphenethyl acetate typically involves the esterification of alpha,alpha,4-Trimethylphenethyl alcohol with acetic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include heating the mixture under reflux to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The raw materials are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Alpha,alpha,4-Trimethylphenethyl acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it back to the corresponding alcohol.

    Substitution: It can undergo nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used in substitution reactions.

Major Products Formed

    Oxidation: The major product is alpha,alpha,4-Trimethylphenylacetic acid.

    Reduction: The major product is alpha,alpha,4-Trimethylphenethyl alcohol.

    Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Alpha,alpha,4-Trimethylphenethyl acetate has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.

    Biology: It serves as a model compound in studies of ester hydrolysis and enzyme-catalyzed reactions.

    Medicine: Research into its potential therapeutic properties is ongoing, particularly in the field of drug delivery.

    Industry: It is widely used in the fragrance industry due to its pleasant odor, and in the production of various consumer products.

Mechanism of Action

The mechanism of action of alpha,alpha,4-Trimethylphenethyl acetate involves its interaction with specific molecular targets. In biological systems, it can be hydrolyzed by esterases to release alpha,alpha,4-Trimethylphenethyl alcohol and acetic acid. The alcohol can then interact with various cellular pathways, potentially influencing biological processes.

Comparison with Similar Compounds

Similar Compounds

  • Alpha,alpha-Dimethylphenethyl acetate
  • Alpha,alpha,4-Trimethylbenzyl acetate
  • Alpha,alpha,4-Trimethylphenylpropionate

Uniqueness

Alpha,alpha,4-Trimethylphenethyl acetate is unique due to its specific structural features, which impart distinct chemical and physical properties. Its pleasant floral odor sets it apart from other similar compounds, making it particularly valuable in the fragrance industry. Additionally, its reactivity and stability under various conditions make it a versatile compound for research and industrial applications.

Properties

CAS No.

71617-15-7

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

[2-methyl-1-(4-methylphenyl)propan-2-yl] acetate

InChI

InChI=1S/C13H18O2/c1-10-5-7-12(8-6-10)9-13(3,4)15-11(2)14/h5-8H,9H2,1-4H3

InChI Key

ZZRMFTYRQORIEE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC(C)(C)OC(=O)C

Origin of Product

United States

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